molecular formula C8H8BrNO B025293 Bromoacetanilide CAS No. 103373-69-9

Bromoacetanilide

Cat. No.: B025293
CAS No.: 103373-69-9
M. Wt: 214.06 g/mol
InChI Key: DCPLOIFDMMEBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoacetanilide, also known as N-(4-bromophenyl)acetamide, is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetanilide where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoacetanilide is typically synthesized through the bromination of acetanilide. The process involves the following steps:

Industrial Production Methods: In industrial settings, the bromination process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions: Bromoacetanilide undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be further substituted by other electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The compound can be reduced to acetanilide by removing the bromine atom.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid can be used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.

Major Products:

    Electrophilic Substitution: Products depend on the electrophile used, such as nitro-bromoacetanilide.

    Nucleophilic Substitution: Products include substituted acetanilides.

    Reduction: The major product is acetanilide

Scientific Research Applications

Bromoacetanilide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki and Heck coupling.

    Biology: It serves as an internal standard in the determination of phenylurea and triazine herbicides in biological samples.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The primary mechanism of action of bromoacetanilide involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, makes the benzene ring less nucleophilic, directing further substitutions to the para position. This mechanism is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

    Acetanilide: The parent compound without the bromine substitution.

    4-Bromoaniline: Similar structure but lacks the acetyl group.

    4-Chloroacetanilide: Similar compound with a chlorine atom instead of bromine.

Uniqueness: Bromoacetanilide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom enhances its utility in various substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-bromo-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLGGSWAIHNLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30908348
Record name N-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103373-69-9
Record name Bromoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103373699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Bromo-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30908348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetanilide
Reactant of Route 2
Bromoacetanilide
Reactant of Route 3
Bromoacetanilide
Reactant of Route 4
Bromoacetanilide
Reactant of Route 5
Bromoacetanilide
Reactant of Route 6
Bromoacetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.